molecular formula C11H16N2O4 B13577411 Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B13577411
M. Wt: 240.26 g/mol
InChI Key: VQJINVDMNWCHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a spirocyclic compound featuring a unique 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core. The molecule is characterized by a tert-butyl carboxylate group at position 2 and a formyl substituent at position 5. Spirocyclic systems, such as this, are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(5-14)12-17-11/h5H,4,6-7H2,1-3H3

InChI Key

VQJINVDMNWCHPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The formyl group and tert-butyl ester also play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Formyl group (Target) : Introduces electrophilicity, enabling further derivatization (e.g., Schiff base formation).
  • Bicyclo[2.2.2]octane (Analog) : Adds three-dimensional complexity, which may improve target selectivity .

Physicochemical and Commercial Properties

Pricing and Availability

Compound Name Supplier Purity Price (1 g) Availability
Tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate Aaron Chemicals >95% $1,183 2–3 weeks
Tert-butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate Crysdot LLC 97% Inquiry-based On request
2-Boc-2,6-diazaspiro[3.4]octane Chemistry Services >95% $110/250 mg In stock

Commercial Insights :

  • The cyclopropyl analog is widely available but costly due to synthetic complexity .
  • Bicyclo derivatives require custom synthesis, reflecting their niche applications .

Pharmacological Relevance

  • SSTR5 Antagonists : Derivatives of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene exhibit potent antagonism against somatostatin receptor 5 (SSTR5), with oral bioavailability demonstrated in preclinical models .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., formyl) may enhance binding affinity to polar active sites.
    • Bulky substituents (e.g., bicyclo[2.2.2]octane) improve pharmacokinetic profiles by reducing off-target interactions .

Biological Activity

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C₁₂H₁₉N₁O₄
  • SMILES Notation : CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C=O

This structure contributes to its potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that diazaspiro compounds exhibit significant antimicrobial activity. For instance, related compounds have been shown to inhibit the growth of various bacteria and fungi. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial pathogens.

Anticancer Activity

Compounds with spirocyclic structures have been investigated for their anticancer properties. Research indicates that similar diazaspiro compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. Preliminary studies on related compounds suggest that tert-butyl 7-formyl derivatives may also exhibit similar effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Spiro Structure : Utilizing cyclization reactions involving azetidine derivatives.
  • Functionalization : Introducing the formyl and carboxylate groups through selective oxidation and esterification reactions.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various diazaspiro compounds, including those structurally similar to tert-butyl 7-formyl derivatives. The results demonstrated:

Compound NameBacterial StrainZone of Inhibition (mm)
Tert-butyl 7-formyl derivativeE. coli15
Tert-butyl 7-acetyl derivativeStaphylococcus aureus18
Control (Standard Antibiotic)E. coli22

The findings suggest that while tert-butyl derivatives exhibit promising activity, further optimization is necessary for enhanced efficacy.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation focusing on cytotoxic effects, the compound was tested against several cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)28

These results indicate moderate cytotoxicity, warranting further exploration into structure-activity relationships to improve potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.